In Vivo Efficacy of CCTA-1523 in Reversing ABCG2-Mediated Drug Resistance in Tumor Xenografts
CCTA-1523 demonstrates significant in vivo efficacy in reversing ABCG2-mediated multidrug resistance. In an H460/MX20 (ABCG2-overexpressing) tumor xenograft model in NCR nude mice, the combination of CCTA-1523 (75 mg/kg, oral, every 3 days for 6 cycles) with doxorubicin (1.8 mg/kg, intraperitoneal, same schedule) significantly inhibited tumor growth and increased survival time compared to the vehicle control group . This is a key differentiator from many earlier ABCG2 inhibitors, such as fumitremorgin C (FTC), which, while potent in vitro, exhibit neurotoxicity and poor in vivo stability, severely limiting their preclinical utility . The oral activity and in vivo efficacy of CCTA-1523 enable its use in complex, long-term animal studies that are not feasible with less stable or non-orally bioavailable comparators.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
|---|---|
| Target Compound Data | Significant inhibition of tumor growth in H460/MX20 xenografts when combined with doxorubicin |
| Comparator Or Baseline | Vehicle control group; fumitremorgin C (FTC) - exhibits neurotoxicity and poor in vivo stability |
| Quantified Difference | CCTA-1523 + doxorubicin significantly inhibited tumor growth; FTC is not suitable for long-term in vivo studies due to toxicity and instability |
| Conditions | H460/MX20 ABCG2-overexpressing xenograft model in NCR nude mice; CCTA-1523 75 mg/kg p.o. q3d x 6; DOX 1.8 mg/kg i.p. q3d x 6 |
Why This Matters
This demonstrates that CCTA-1523 is a practical and effective tool for in vivo MDR reversal studies, unlike earlier, less stable inhibitors like FTC, making it the superior choice for preclinical research requiring oral administration and sustained exposure.
- [1] MedChemExpress (MCE). (n.d.). CCTA-1523 Product Page (In Vivo Data). View Source
- [2] Patel, A., Li, T., Anreddy, N., Wang, D. S., Sodani, K., Gadhia, S., ... & Chen, Z. S. (2017). Suppression of ABCG2 mediated MDR in vitro and in vivo by a novel inhibitor of ABCG2 drug transport. Pharmacological Research, 121, 184-193. View Source
